
Chlorhexidine diacetate
Overview
Description
Chlorhexidine diacetate (CAS: 206986-79-0) is a bis-biguanide antiseptic agent with the molecular formula C₂₂H₃₀Cl₂N₁₀·2C₂H₄O₂ and a molecular weight of 625.55 g/mol . It is a salt form of chlorhexidine, where two acetic acid molecules neutralize the cationic biguanide groups, enhancing water solubility (2% w/v) compared to the free base . This compound exhibits broad-spectrum antimicrobial activity by disrupting bacterial cell membranes through electrostatic interactions with negatively charged phospholipids . It is widely used in veterinary medicine, dental materials, and topical antiseptics for wound care due to its residual bactericidal effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorhexidine diacetate can be synthesized by reacting hexamethylene-dicyano guanidine with p-chlorobenzoic acid amide hydrochloride in the presence of a solvent like ethylene glycol ether. The reaction is carried out under reflux conditions at 165°C for 3 hours. The resulting reaction mixture is then filtered to obtain a white solid, which is further purified to yield this compound .
Industrial Production Methods
In industrial settings, this compound is produced by similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Coordination Chemistry with Metal Ions
Chlorhexidine diacetate forms complexes with transition metals, such as copper(II), which are studied for enhanced antimicrobial properties.
These complexes involve coordination of chlorhexidine’s biguanide groups to Cu(II), forming stable chelates .
Acid-Base Dissociation in Solution
In aqueous environments, this compound dissociates into its cationic chlorhexidine moiety and acetate counterions:
This dissociation facilitates its interaction with negatively charged bacterial cell walls .
Biochemical Interactions and Antimicrobial Activity
This compound’s reactivity in biological systems involves:
-
Electrostatic binding : The cationic chlorhexidine⁺ binds to anionic phospholipids and proteins on microbial membranes .
-
Membrane disruption : At bactericidal concentrations (>32 μg/mL), it induces lipid peroxidation and irreversible membrane damage, evidenced by elevated malondialdehyde (MDA) levels and ROS generation .
-
Cytoplasmic coagulation : High concentrations cause protein denaturation and cytoplasmic solidification, leading to cell death .
Key Biochemical Findings:
-
ROS production : 32 μg/mL chlorhexidine increases ROS levels 2-fold in Acinetobacter baumannii .
-
FTIR spectral shifts : Treatment alters phospholipid (1240 cm⁻¹) and protein (amide I/II bands) signatures, confirming membrane and structural damage .
-
SEM evidence : Membrane rupture and loss of cellular integrity observed post-treatment .
Stability and Degradation
While limited data exist on degradation pathways, this compound is stable under standard storage conditions. Prolonged exposure to strong acids/bases or oxidizing agents may degrade the biguanide backbone, though specific studies are sparse .
Scientific Research Applications
Antimicrobial Agent in Healthcare
Chlorhexidine diacetate is widely utilized in healthcare settings due to its potent antimicrobial properties. It is effective as a topical antiseptic, often applied to:
- Wound Care : Used to clean and disinfect wounds, reducing the risk of infection.
- Dental Hygiene : Incorporated into mouthwashes to prevent dental plaque and treat oral infections, such as yeast infections .
- Surgical Procedures : Employed for skin preparation before surgeries to minimize the risk of surgical site infections .
Case Study: Efficacy in Surgical Settings
A study involving over 32,000 perioperative patients reported no anaphylactic reactions related to this compound, underscoring its safety profile when used appropriately .
Veterinary Medicine
In veterinary settings, this compound serves as a disinfectant for:
- Animal Housing : Used to control bacterial populations in agricultural premises.
- Equipment Sanitation : Effective for disinfecting tools and surfaces in veterinary clinics and animal processing facilities .
Agricultural Applications
This compound is registered for use as a disinfectant in agricultural environments. It is particularly effective in:
- Meat and Poultry Processing : Employed to sanitize surfaces, ensuring food safety by controlling bacteria and certain viruses .
- Egg Handling : Utilized for cleaning equipment involved in egg processing, contributing to overall hygiene standards in food production .
Research and Development
Ongoing research into this compound focuses on its potential applications in drug delivery systems (DDS). Studies highlight the compound's compatibility with various polymers, enhancing its efficacy in wound healing and controlled drug release .
Table 1: Comparison of Efficacy of this compound with Other Agents
Agent | Application Area | Efficacy (Reduction of Bacterial Growth) | Notes |
---|---|---|---|
This compound | Wound Care | High | Rapid action against microbes |
Povidone-Iodine | Surgical Antiseptic | High | Commonly used but may cause staining |
Fluoride Mouth Rinse | Dental Hygiene | Moderate | Effective but less potent than CHX |
Summary of Findings
This compound demonstrates significant versatility across multiple fields, including healthcare, veterinary medicine, agriculture, and research. Its broad-spectrum antimicrobial activity makes it an essential agent for infection control and sanitation. However, awareness of potential allergic reactions and toxicity is crucial for safe application.
Mechanism of Action
Chlorhexidine diacetate exerts its effects by disrupting the cell membrane of microorganisms. The positively charged chlorhexidine cation binds to the negatively charged bacterial cell walls, destabilizing the cell wall and interfering with osmosis. This leads to leakage of intracellular contents and ultimately cell death. At higher concentrations, chlorhexidine causes the cytoplasm to congeal, further enhancing its bactericidal effect .
Comparison with Similar Compounds
Chlorhexidine Gluconate
Chlorhexidine gluconate, another salt form, replaces acetic acid with gluconic acid, resulting in higher water solubility (50% w/v) and a molecular weight of 897.76 g/mol .
Key Differences:
Attribute | Chlorhexidine Diacetate | Chlorhexidine Gluconate |
---|---|---|
Solubility | 2% w/v in water | 50% w/v in water |
Molecular Weight | 625.55 g/mol | 897.76 g/mol |
Primary Applications | Veterinary, dental cements | Human healthcare, oral rinses |
Stability | Stable in solution | Requires stabilizers |
While both forms exhibit similar antimicrobial mechanisms, chlorhexidine gluconate is preferred in human oral care due to its solubility, whereas this compound is favored in veterinary and dental applications for its stability .
Benzalkonium Chloride
Benzalkonium chloride (BAC), a quaternary ammonium compound, shares membrane-disrupting activity but differs in chemical structure and resistance profiles.
- Efficacy: this compound demonstrates superior residual activity against Pseudomonas aeruginosa compared to BAC, even in strains with elevated minimum inhibitory concentrations (MICs) .
- Resistance: P. aeruginosa develops stable resistance to this compound after prolonged sub-MIC exposure, but cross-resistance to BAC is inconsistent .
Cetyl Pyridinium Chloride (CPC)
CPC, a cationic surfactant, is often combined with this compound in dental materials to enhance antimicrobial effects.
- Synergy: Mixtures of this compound and CPC in glass-ionomer cements prolong antimicrobial activity up to 50 days .
- Limitations : At 2% concentration, this compound reduces bond strength in dental cements, whereas CPC retains adhesive properties .
Povidone-Iodine
Povidone-iodine, a iodophor complex, contrasts with this compound in mechanism and healing outcomes.
- Bactericidal Activity : this compound (0.05%) shows significantly higher bactericidal activity against wound pathogens in dogs compared to povidone-iodine .
- Wound Healing : Both agents promote similar wound contraction rates, but this compound-treated wounds exhibit faster epithelialization .
β-Lactam Antibiotics
This compound interacts antagonistically with β-lactams (e.g., ampicillin, oxacillin) when used in unreacted mixtures, increasing MICs by 3–11× . However, covalent conjugation with ampicillin to form "GUMBOS" (e.g., chlorhexidine di-ampicillin) restores synergy, achieving 80-fold improvements in antibacterial activity against E. coli O157:H7 .
Critical Considerations
- Resistance Development: Sub-MIC exposure to this compound induces stable resistance in P. coli .
- Concentration-Dependent Effects : In dental cements, concentrations >1% this compound reduce bond strength due to physical entrapment within the matrix .
- Cation Interference : Divalent cations (Ca²⁺, Mg²⁺) attenuate this compound’s activity by competing for binding sites on bacterial membranes .
Biological Activity
Chlorhexidine diacetate (CHDA) is a synthetic biguanide compound known for its broad-spectrum antimicrobial properties. It is widely utilized in various medical and dental applications due to its effectiveness against a range of microorganisms, including bacteria and fungi. This article delves into the biological activity of CHDA, presenting research findings, data tables, and case studies to provide a comprehensive overview.
This compound exerts its antimicrobial effects primarily by disrupting the cell membrane integrity of microorganisms. It binds to negatively charged bacterial cell walls, leading to cell lysis and death. The effectiveness of CHDA varies with concentration and the type of microorganism involved.
Concentration-Dependent Activity
Research indicates that the antimicrobial effectiveness of CHDA increases with higher concentrations. A study demonstrated significant inhibition of Streptococcus mutans and Candida albicans at concentrations ranging from 1% to 5%, while its effect on Enterococcus faecalis was comparatively less pronounced .
Microorganism | 0% CHDA | 1% CHDA | 3% CHDA | 5% CHDA |
---|---|---|---|---|
E. faecalis | 0.56 | 0.55 | 0.54 | 0.53 |
S. mutans | 0.19 | 0.14 | 0.12 | 0.02 |
C. albicans | 1.12 | 0.76 | 0.33 | 0.13 |
The above table summarizes the metabolic activity (measured as optical density) of different microorganisms in the presence of varying concentrations of CHDA, indicating a clear trend where increased concentrations correlate with reduced metabolic activity in susceptible organisms .
Dental Applications
In dental settings, CHDA has been incorporated into glass ionomer cements (GIC) to enhance their antibacterial properties. A study found that GIC modified with 2.5% CHDA exhibited significant antibacterial activity against S. mutans, lasting up to 90 days . This modification not only improved microbial resistance but also maintained the physical properties of the cement, making it suitable for clinical use.
Resistance Development
Despite its efficacy, there are concerns regarding microbial resistance to chlorhexidine compounds, including CHDA. Research has shown that strains of Pseudomonas aeruginosa can develop increased minimum inhibitory concentrations (MIC) to chlorhexidine without losing sensitivity to its bactericidal effects . This highlights the need for ongoing surveillance and research into resistance patterns associated with chlorhexidine-based products.
Comparative Studies
A comparative analysis of this compound and other antimicrobial agents reveals its superior activity against certain pathogens:
Antimicrobial Agent | Activity Against S. mutans | Activity Against C. albicans |
---|---|---|
This compound (2.5%) | Effective up to 90 days | Moderate effectiveness |
Benzalkonium Chloride (BZK) | Less effective | Not evaluated |
This comparison underscores the specific advantages of using CHDA in clinical applications where prolonged antimicrobial action is desired .
Q & A
Basic Research Questions
Q. What experimental approaches are used to evaluate the impact of chlorhexidine diacetate concentration on polymer resin properties in medical device fabrication?
- Methodological Answer: Researchers typically incorporate this compound into polymer resins (e.g., polymethyl methacrylate) at varying concentrations (0%, 0.5%, 1.0%, 2.0%) and measure changes in physical properties such as flexural strength or porosity. For instance, studies using VIPI® and Duralay® resins showed minimal reductions in material integrity (e.g., 91.5% to 88.6% for VIPI® at 2.0% chlorhexidine) using standardized mechanical testing protocols . Statistical tools like ANOVA can compare differences between resin types and concentrations.
Q. How should this compound solutions be prepared and stored to maintain stability in laboratory settings?
- Methodological Answer: this compound is soluble in water (19 mg/mL) and alcohols. For stability, aqueous solutions should be stored at pH 5–8 to avoid precipitation. Autoclaving at 121°C for 15 minutes is acceptable for dilute solutions (<10 mg/mL), but higher concentrations may form residues. Neutral glass or polypropylene containers are recommended to prevent pH shifts. Light and high-temperature exposure should be minimized .
Q. What standardized assays are used to assess this compound’s antimicrobial efficacy in vitro?
- Methodological Answer: Common assays include:
- Time-kill curves : Measure log₁₀ reduction in colony-forming units (CFUs) over time.
- Minimum Inhibitory Concentration (MIC) : Determined via broth microdilution.
- Zone of Inhibition : Agar diffusion tests with standardized inoculums (e.g., 10⁶ CFU/mL).
Studies on Staphylococcus aureus and Pseudomonas aeruginosa often use these methods, with adjustments for biofilm vs. planktonic cultures .
Advanced Research Questions
Q. How can transcriptomic analysis elucidate bacterial resistance mechanisms to this compound?
- Methodological Answer: RNA sequencing or microarrays can identify differentially expressed genes in bacteria exposed to sub-lethal chlorhexidine concentrations. For example, P. aeruginosa exposed to 0.008 mM this compound showed downregulation of oxidative phosphorylation genes (ndh, nuo) and upregulation of multidrug efflux pumps (mexCD-oprJ). Functional enrichment analysis (e.g., GO terms, KEGG pathways) contextualizes these changes .
Q. What kinetic models best describe this compound release from controlled-release polymeric systems?
-
Methodological Answer: The cumulative release (Y) over time (t) often follows the equation:
where a represents short-term release and b reflects Fickian diffusion. Supercritical fluid-assisted foaming (e.g., PEM/THFM systems) accelerates release rates 7-fold compared to traditional methods. Characterization via XRD and DSC confirms reduced crystallinity and polymer-drug interactions .
Q. How do researchers design comparative studies to evaluate this compound vs. free base formulations?
- Methodological Answer: Studies should normalize chlorhexidine content by molarity or surface area (e.g., µg/cm²) to ensure parity. In vitro models inoculate dressings with pathogens (e.g., Candida albicans, MRSA) and quantify log₁₀ reduction at 1-, 3-, and 7-day intervals. The free base form demonstrated superior efficacy (>0.5 log₁₀ difference) in 67% of cases, attributed to enhanced bioavailability .
Q. What regulatory data are required for environmental risk assessments of this compound in academic research?
- Methodological Answer: The EPA mandates acute toxicity data (e.g., LC₅₀ for fish, EC₅₀ for Daphnia magna) and environmental fate studies (hydrolysis, soil mobility). Indoor use scenarios require qualitative exposure assessments, particularly for post-application risks (e.g., residual contact in treated areas). Compliance with 40 CFR Part 158 guidelines is critical for studies involving pesticide registration .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in this compound’s micelle formation reported in literature?
- Methodological Answer: Contradictory reports on micelle formation (CMC ≈ 0.01% w/v) may arise from differences in pH, ionic strength, or analytical methods (e.g., surface tension vs. dye solubilization). Replicate experiments under controlled conditions (pH 5–7, 25°C) using dynamic light scattering (DLS) can resolve inconsistencies .
Properties
IUPAC Name |
acetic acid;(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30Cl2N10.2C2H4O2/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*1-2(3)4/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRFFJWBUDTUCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38Cl2N10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032345 | |
Record name | Chlorhexidine diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7032345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Reference #1] White powder; [Aldrich MSDS] | |
Record name | Chlorhexidine acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9439 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
56-95-1 | |
Record name | Chlorhexidine acetate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorhexidine diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7032345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorhexidine di(acetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.275 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORHEXIDINE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5908ZUF22Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.